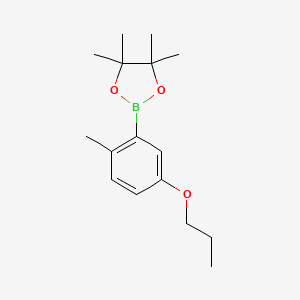

2-Methyl-5-propoxyphenylboronic acid pinacol ester

Descripción

2-Methyl-5-propoxyphenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a propoxy substituent at the 5-position and a methyl group at the 2-position of the phenyl ring, stabilized by the pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ester group. This compound balances steric bulk and electronic effects, making it suitable for applications in medicinal chemistry and materials science .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-7-10-18-13-9-8-12(2)14(11-13)17-19-15(3,4)16(5,6)20-17/h8-9,11H,7,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJSPLXUKMJZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-propoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Methyl-5-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Methyl-5-propoxyphenylboronic acid+Pinacol→2-Methyl-5-propoxyphenylboronic acid pinacol ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-propoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or alkenyl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalyst.

Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing compounds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Protodeboronation: Reagents such as acids (e.g., HCl) or bases (e.g., NaOH) can be used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly employed.

Major Products

Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.

Protodeboronation: The corresponding hydrocarbon.

Oxidation: Phenols or other oxygenated derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-5-propoxyphenylboronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.

Biological Research: The compound is utilized in the study of biological processes and the development of diagnostic tools.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-propoxyphenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

Structural and Electronic Differences

The table below compares key structural features and electronic properties of analogous pinacol esters:

Key Observations :

Solubility and Stability

Evidence from phenylboronic acid esters () indicates:

- Solubility trends : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids. For example:

- Phenylboronic acid pinacol ester: 12.5 g/L in chloroform.

- Target compound (propoxy-substituted): Estimated solubility similar to other pinacol esters (~10–15 g/L in chloroform) due to shared lipophilic pinacol backbone.

- Stability : The propoxy group’s ether linkage provides hydrolytic stability under neutral conditions but may decompose under oxidative or acidic environments, as seen in H₂O₂-mediated reactions of nitro-substituted analogs .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent electronic and steric profiles:

- Electron-withdrawing groups (EWGs) : Enhance boron electrophilicity, accelerating transmetallation (e.g., 5-fluoro substituent in ).

- Electron-donating groups (EDGs) : The propoxy group may slow coupling kinetics but improve selectivity by reducing side reactions .

- Steric hindrance : Bulky groups (e.g., cyclopropylmethoxy in ) reduce reaction rates, as observed in lower yields for sterically encumbered substrates.

Actividad Biológica

2-Methyl-5-propoxyphenylboronic acid pinacol ester is a boron-containing compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological molecules, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

The molecular formula of this compound is C14H21B O3, with a molecular weight of approximately 248.14 g/mol. The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with nucleophiles, a property that is essential for its biological activity.

The biological activity of boronic acids, including this compound, primarily involves their ability to interact with biomolecules through the following mechanisms:

- Covalent Bond Formation : The boron atom can form reversible covalent bonds with hydroxyl groups in sugars and proteins, influencing enzymatic activities and signal transduction pathways.

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors for various enzymes, including serine proteases and certain kinases, by blocking their active sites.

- Anticancer Activity : Some studies suggest that boronic esters can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.

In Vitro Studies

Research has demonstrated the potential cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating significant antiproliferative effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | Enzyme inhibition |

| A549 | 18 | Cell cycle arrest |

In Vivo Studies

In vivo studies using murine models have further supported the anticancer properties of this compound:

- Model Used : Xenograft models implanted with human tumor cells.

- Findings : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as a therapeutic agent.

Case Studies

-

Study on Anticancer Properties :

- Researchers investigated the effects of this compound on tumor growth in mice. The study concluded that the compound effectively inhibited tumor growth and induced apoptosis in cancer cells through the modulation of specific signaling pathways.

-

Study on Enzyme Inhibition :

- A study focused on the inhibition of proteasome activity by the compound, revealing that it could enhance the efficacy of existing chemotherapeutic agents by preventing protein degradation in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.